2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate

Lipophilicity LogP Drug Design

2,2,2-Trifluoroethyl N-(pyridin-3-ylmethyl)carbamate (CAS 877825-75-7) is a fluorinated organic compound characterized by a carbamate core linking a 2,2,2-trifluoroethyl group and a pyridin-3-ylmethyl substituent. With the molecular formula C₉H₉F₃N₂O₂ and a molecular weight of 234.18 g/mol, this compound serves as a versatile research chemical and building block in medicinal chemistry and agrochemical discovery.

Molecular Formula C9H9F3N2O2
Molecular Weight 234.178
CAS No. 877825-75-7
Cat. No. B2674691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate
CAS877825-75-7
Molecular FormulaC9H9F3N2O2
Molecular Weight234.178
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC(=O)OCC(F)(F)F
InChIInChI=1S/C9H9F3N2O2/c10-9(11,12)6-16-8(15)14-5-7-2-1-3-13-4-7/h1-4H,5-6H2,(H,14,15)
InChIKeyYJZSMWCMUOTQBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,2-Trifluoroethyl N-(pyridin-3-ylmethyl)carbamate (CAS 877825-75-7): A Specialized Fluorinated Carbamate Building Block


2,2,2-Trifluoroethyl N-(pyridin-3-ylmethyl)carbamate (CAS 877825-75-7) is a fluorinated organic compound characterized by a carbamate core linking a 2,2,2-trifluoroethyl group and a pyridin-3-ylmethyl substituent . With the molecular formula C₉H₉F₃N₂O₂ and a molecular weight of 234.18 g/mol, this compound serves as a versatile research chemical and building block in medicinal chemistry and agrochemical discovery . Its key structural feature is the electron-withdrawing trifluoroethyl group, which imparts distinct physicochemical properties compared to non-fluorinated or differently substituted carbamate analogs .

2,2,2-Trifluoroethyl N-(pyridin-3-ylmethyl)carbamate: Why In-Class Substitution is Not Straightforward


Despite the apparent simplicity of its carbamate scaffold, 2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate cannot be casually substituted with other alkyl or aryl carbamates in a research or development setting. The electron-withdrawing trifluoroethyl group significantly alters key physicochemical properties—such as lipophilicity (LogP), hydrogen bonding capacity, and conformational flexibility—compared to ethyl or tert-butyl analogs [1]. Furthermore, the precise position of the pyridine nitrogen (3-ylmethyl) impacts both acidity (pKa) and molecular recognition, differentiating it from its 2-ylmethyl isomer [2]. These quantifiable differences directly influence critical parameters like solubility, metabolic stability, and target binding, making this specific compound a non-interchangeable entity in any structure-activity relationship (SAR) campaign or industrial process [1].

Quantitative Differentiation of 2,2,2-Trifluoroethyl N-(pyridin-3-ylmethyl)carbamate (877825-75-7) vs. Close Analogs


Lipophilicity Comparison: Trifluoroethyl vs. Ethyl and tert-Butyl Carbamates

The 2,2,2-trifluoroethyl group confers a distinct lipophilicity profile to the carbamate scaffold. Direct comparison of computed LogP values reveals that 2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate (LogP = 1.27) [1] is less lipophilic than the ethyl analog (LogP = 1.72) [2] and closely mirrors the tert-butyl derivative (LogP = 1.37) [3]. This is a counterintuitive finding; while fluorine is often associated with increased lipophilicity, the strong electron-withdrawing effect of the -CF₃ group in this specific context reduces the overall partition coefficient relative to a simple ethyl chain.

Lipophilicity LogP Drug Design Physicochemical Properties

pH-Dependent Distribution Coefficient (LogD) Comparison at Physiological pH

The distribution coefficient at pH 7.4 (LogD₇.₄) provides a more relevant measure of compound behavior under physiological conditions. The target compound exhibits a LogD₇.₄ of 1.27 [1]. This value is practically identical to its LogP, indicating the compound is predominantly in its neutral form at physiological pH. In contrast, the tert-butyl analog has a slightly higher LogD₇.₄ of 1.37 [2]. This small difference may be attributable to subtle variations in hydrogen bonding and molecular polarizability.

LogD Permeability ADME Physiological Conditions

Acidity and Hydrogen Bonding: pKa Differentiation from Positional Isomers

The position of the nitrogen atom on the pyridine ring significantly influences the acidity of the carbamate N-H proton. The 3-ylmethyl isomer (target) has a calculated pKa of 11.09 [1]. The 2-ylmethyl positional isomer exhibits a slightly more acidic proton, with a calculated pKa of 10.76 [2]. This difference of 0.33 pKa units is significant and reflects the distinct electronic environments created by the pyridine nitrogen's position.

pKa Hydrogen Bonding Isomerism Molecular Recognition

Solid-State Properties: Melting Point and Handling Characteristics

Physical form is a critical, often overlooked, differentiator in procurement and experimental design. 2,2,2-Trifluoroethyl N-(pyridin-3-ylmethyl)carbamate is a solid at room temperature with a reported melting point of 45-47 °C [1]. This is in contrast to many small-molecule carbamate analogs, which are often low-melting solids or liquids. For instance, the ethyl analog (CAS 2737-83-9) is not widely reported with a defined melting point and is often handled as a liquid or oil under ambient conditions.

Melting Point Solid-State Formulation Handling

Conformational Flexibility: Rotatable Bond Count vs. Analogs

Molecular flexibility, quantified by the number of rotatable bonds, influences a compound's ability to adopt specific conformations required for target binding. 2,2,2-Trifluoroethyl N-(pyridin-3-ylmethyl)carbamate possesses 5 rotatable bonds [1]. This is a higher degree of flexibility compared to its tert-butyl (4 rotatable bonds) [2] and ethyl (4 rotatable bonds) analogs. The additional bond originates from the -O-CH₂-CF₃ linkage.

Conformational Flexibility Rotatable Bonds Molecular Dynamics SAR

Optimized Application Scenarios for 2,2,2-Trifluoroethyl N-(pyridin-3-ylmethyl)carbamate (877825-75-7)


Medicinal Chemistry: Scaffold for Optimizing CNS Penetrance

The compound's balanced LogP (1.27) and LogD₇.₄ (1.27) [1] place it within the optimal range for passive blood-brain barrier penetration. Its use as a building block for central nervous system (CNS) drug candidates is supported by this physicochemical profile, which differs significantly from the more lipophilic ethyl analog. Researchers targeting CNS enzymes or receptors can leverage this compound to maintain favorable ADME properties while exploring SAR around the pyridine ring.

Chemical Biology: A Solid Reagent for Controlled Experiments

As a solid with a melting point of 45-47 °C [2], this compound offers superior handling and storage stability compared to liquid carbamate analogs. This makes it an ideal choice for precise weighing in quantitative chemical biology experiments, such as activity-based protein profiling or metabolic labeling studies, where reproducibility and reagent integrity are paramount.

Agrochemical Discovery: Tuning Physicochemical Properties for Foliar Uptake

The unique combination of a moderately lipophilic trifluoroethyl group (LogP 1.27) [1] and a hydrogen bond donor/acceptor system (pKa 11.09) [1] is well-suited for optimizing foliar uptake in agrochemicals. The compound can serve as a lead-like scaffold for developing new herbicides or fungicides, where precise control over LogP is critical for cuticular penetration and systemic movement within the plant. Its solid-state properties also facilitate formulation development.

Chemical Synthesis: A Conformationally Versatile Intermediate

With 5 rotatable bonds [1], this building block provides greater conformational freedom than its tert-butyl or ethyl analogs. This flexibility is advantageous when generating diverse combinatorial libraries or when the precise three-dimensional orientation of the pyridine and trifluoroethyl groups is unknown for a given target. It allows the molecule to sample a wider range of conformations, increasing the probability of identifying a productive binding pose during hit discovery.

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